molecular formula C12H17F3N2O3 B13588910 N-(2-aminoethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide,trifluoroaceticacid

N-(2-aminoethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide,trifluoroaceticacid

Cat. No.: B13588910
M. Wt: 294.27 g/mol
InChI Key: MNAGXKBFHFHCGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-aminoethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide,trifluoroaceticacid is a compound with a unique bicyclic structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s structure features a bicyclo[2.2.1]hept-5-ene ring system, which is a common motif in organic chemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)bicyclo[221]hept-5-ene-2-carboxamide,trifluoroaceticacid typically involves the reaction of bicyclo[22The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as N,N’-dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of trifluoroacetic acid in the final step helps to enhance the compound’s stability and solubility .

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide,trifluoroaceticacid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles, such as halides or amines

Major Products

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide,trifluoroaceticacid involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying their activity. The aminoethyl group can form hydrogen bonds with target molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-aminoethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide,trifluoroaceticacid is unique due to its combination of a bicyclic ring system with an aminoethyl group and trifluoroacetic acid. This combination imparts specific chemical properties, such as enhanced stability and reactivity, making it valuable for various applications .

Properties

Molecular Formula

C12H17F3N2O3

Molecular Weight

294.27 g/mol

IUPAC Name

N-(2-aminoethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C10H16N2O.C2HF3O2/c11-3-4-12-10(13)9-6-7-1-2-8(9)5-7;3-2(4,5)1(6)7/h1-2,7-9H,3-6,11H2,(H,12,13);(H,6,7)

InChI Key

MNAGXKBFHFHCGN-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1C=C2)C(=O)NCCN.C(=O)(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.